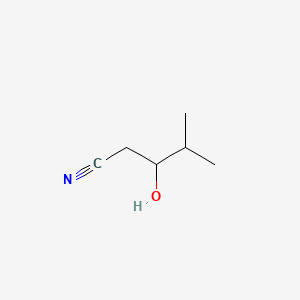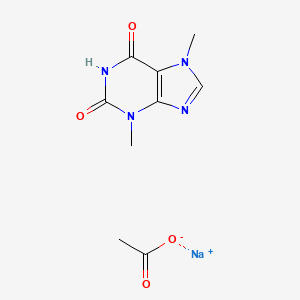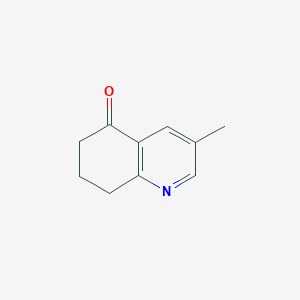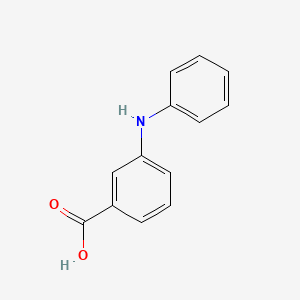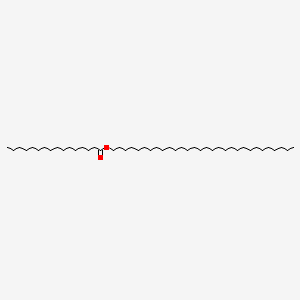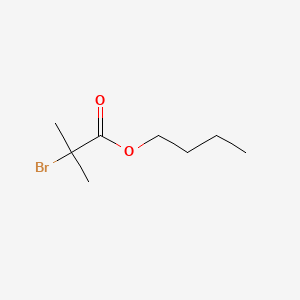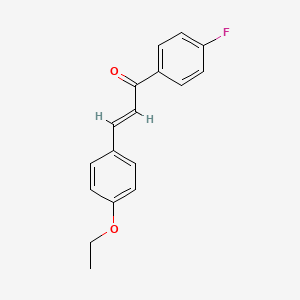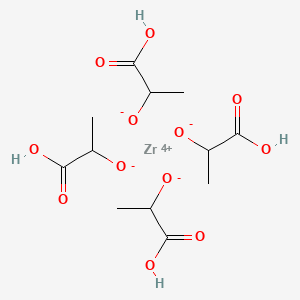
Zirconium lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium lactate is a chemical compound that is the zirconium salt of lactic acid. It is commonly used in various industrial applications, including deodorants and the petroleum industry. The compound is known for its ability to form complex structures and is often utilized as a cross-linking agent in various formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zirconium lactate can be synthesized by reacting zirconium oxide with lactic acid. The reaction typically involves dissolving zirconium oxide in lactic acid under controlled conditions to form this compound . Another method involves the precipitation-impregnation technique, where zirconium hydroxide is produced from zirconium oxychloride by adding aqueous ammonia and then impregnated in sulfuric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by treating zirconium salts with lactic acid. The process involves mixing zirconium oxychloride with lactic acid and then neutralizing the solution with an appropriate base to form this compound . This method ensures a high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Zirconium lactate undergoes various chemical reactions, including complex formation with other organic and inorganic substances. It can also participate in hydrolysis reactions, where it breaks down into its constituent components under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sulfuric acid, aqueous ammonia, and various bases such as sodium hydroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from reactions involving this compound include zirconium hydroxide and various zirconium complexes. These products are often used in industrial applications such as the preparation of gels for fracturing fluids in the petroleum industry .
Applications De Recherche Scientifique
Zirconium lactate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its ability to form stable complexes. In biology and medicine, this compound is studied for its potential use in drug delivery systems and as a component in medical devices. In the industry, it is used as a cross-linking agent in the production of gels and other formulations .
Mécanisme D'action
The mechanism of action of zirconium lactate involves its ability to form complexes with other molecules. These complexes can interact with various molecular targets and pathways, leading to the desired effects. For example, in the petroleum industry, this compound forms gels that help in fracturing rock formations to extract oil .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to zirconium lactate include zirconium acetate, zirconium oxychloride, and zirconium citrate. These compounds share similar properties and applications but differ in their specific chemical structures and reactivity .
Uniqueness: What sets this compound apart from other similar compounds is its ability to form highly complex structures and its versatility in various applications. Its unique properties make it an essential component in many industrial and scientific processes .
Propriétés
Numéro CAS |
60676-90-6 |
|---|---|
Formule moléculaire |
C12H24O12Zr |
Poids moléculaire |
451.54 g/mol |
Nom IUPAC |
2-hydroxypropanoic acid;zirconium |
InChI |
InChI=1S/4C3H6O3.Zr/c4*1-2(4)3(5)6;/h4*2,4H,1H3,(H,5,6); |
Clé InChI |
SETQDFVHDUALPE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].CC(C(=O)O)[O-].[Zr+4] |
SMILES canonique |
CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.CC(C(=O)O)O.[Zr] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


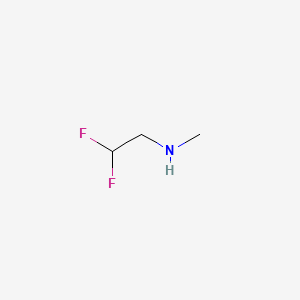
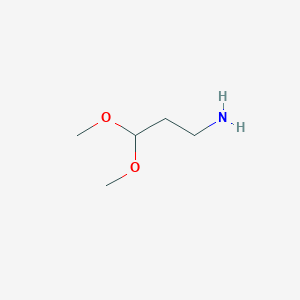
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
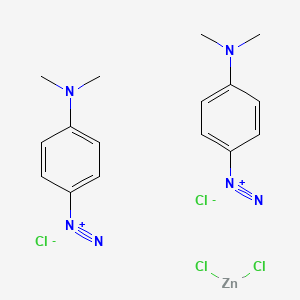
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)

